

An In-depth Technical Guide to the Physical Properties of Furfural Ethylene Acetal

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Compound of Interest

Compound Name: 2-(1,3-Dioxolan-2-yl)furan

Cat. No.: B156565

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Introduction

Furfural ethylene acetal, systematically known as 2-(furan-2-yl)-1,3-dioxolane, is a heterocyclic compound of interest in various chemical research and development sectors, including its potential application as a biofuel additive.^[1] This technical guide provides a comprehensive overview of its core physical properties, compiled from available scientific literature. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

The physical characteristics of furfural ethylene acetal are summarized in the table below, providing a ready reference for laboratory and developmental work.

Physical Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ O ₃	[2]
Molecular Weight	140.14 g/mol	[2]
Appearance	Colorless to light orange to yellow clear liquid	[2][3]
Boiling Point	76 °C at 1 mmHg	[2][3]
Melting Point	-41 °C	[3]
Density	1.2 g/cm ³	[2][3]
Refractive Index	1.4840 - 1.4870	[3]
Solubility	Soluble in alcohol and other common organic solvents.[4] [5]	

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. While specific spectra for furfural ethylene acetal are not widely published, the expected spectral characteristics can be inferred from its structural moieties (a furan ring and a dioxolane ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the acetal proton, and the ethylene glycol bridge protons. The furan protons would appear in the aromatic region, coupled to each other. The acetal proton (CH on the dioxolane ring attached to the furan) would be a singlet in the downfield region. The four protons of the ethylene glycol moiety would likely appear as a multiplet.
- ¹³C NMR:** The carbon NMR spectrum would display distinct signals for the carbons of the furan ring, the acetal carbon, and the two equivalent carbons of the ethylene glycol unit. The furan carbons will resonate in the aromatic/olefinic region, while the acetal carbon is expected in the range of 95-105 ppm.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of furfural ethylene acetal will be characterized by the vibrational modes of its functional groups. Key expected absorptions include:

- C-H stretching from the furan ring and the dioxolane ring.
- C=C stretching of the furan ring.
- Strong C-O-C stretching bands from both the furan and the dioxolane rings, which are characteristic of ethers and acetals.^[6]

Mass Spectrometry (MS)

Mass spectrometry of furfural ethylene acetal would show a molecular ion peak corresponding to its molecular weight (140.14 g/mol). The fragmentation pattern would likely involve the cleavage of the dioxolane ring and fragmentation of the furan ring, providing structural confirmation.^[8]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectroscopic properties of furfural ethylene acetal.

Determination of Boiling Point

Apparatus:

- Small-scale distillation apparatus with a vacuum pump
- Thermometer
- Heating mantle
- Manometer

Procedure:

- Assemble the distillation apparatus, ensuring all joints are properly sealed.

- Place a small sample of furfural ethylene acetal in the distillation flask along with a boiling chip.
- Connect the apparatus to a vacuum pump and a manometer.
- Gradually reduce the pressure to the desired level (e.g., 1 mmHg).
- Begin heating the distillation flask gently.
- Record the temperature at which the liquid boils and the vapor condenses as the boiling point at that specific pressure.

Determination of Density

Apparatus:

- Pycnometer (a specific gravity bottle) of a known volume
- Analytical balance

Procedure:

- Clean and dry the pycnometer thoroughly and weigh it empty.
- Fill the pycnometer with distilled water and weigh it again to determine the mass of the water and to calibrate the exact volume of the pycnometer at a specific temperature.
- Empty and dry the pycnometer completely.
- Fill the pycnometer with furfural ethylene acetal and weigh it.
- The density is calculated by dividing the mass of the furfural ethylene acetal by the volume of the pycnometer.

Determination of Refractive Index

Apparatus:

- Abbe refractometer

- Constant temperature water bath

Procedure:

- Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
- Ensure the prism of the refractometer is clean and dry.
- Place a few drops of furfural ethylene acetal onto the prism.
- Close the prism and allow the sample to spread into a thin film.
- Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).
- Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- Read the refractive index from the scale.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of furfural ethylene acetal in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition (^1H and ^{13}C):

- Insert the NMR tube into the spectrometer.
- Tune and lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the ^1H spectrum using a standard pulse sequence.

- Acquire the ^{13}C spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of furfural ethylene acetal onto a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin liquid film.

Data Acquisition:

- Place the salt plates in the sample holder of the FTIR spectrometer.
- Record the background spectrum (with no sample).
- Record the sample spectrum over the desired wavenumber range (e.g., $4000\text{--}400\text{ cm}^{-1}$).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionize the sample using a suitable method, such as electron ionization (EI).

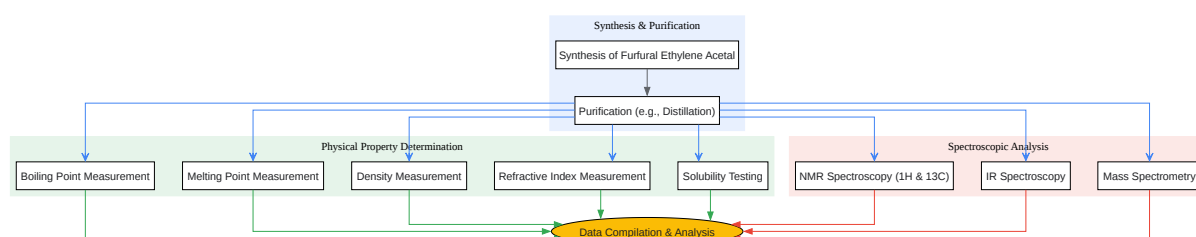
Data Acquisition:

- The ionized fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each fragment.

- A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a liquid chemical compound like furfural ethylene acetal.



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